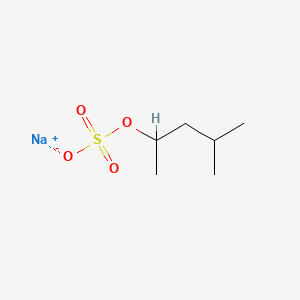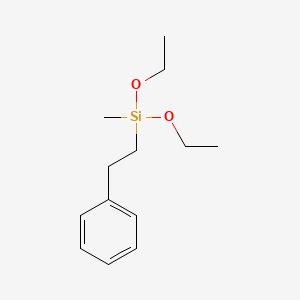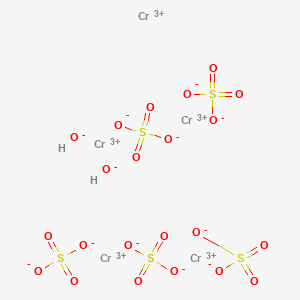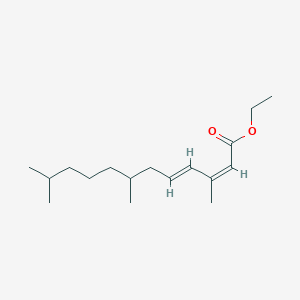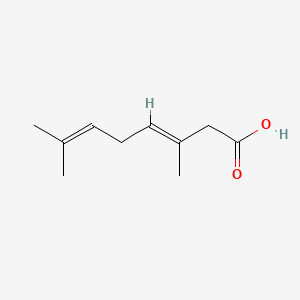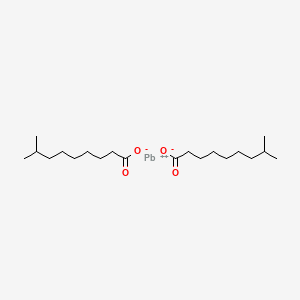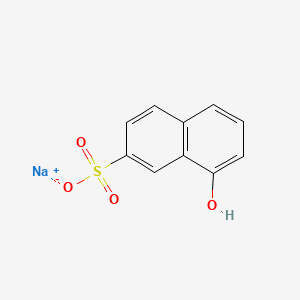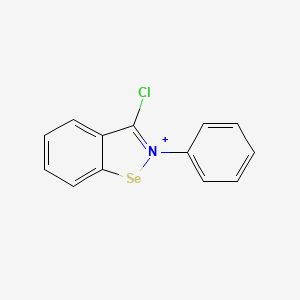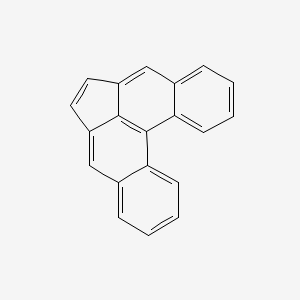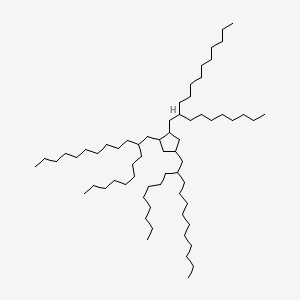
Cyclopentane, 1,2,4-tris(2-octyldodecyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane, 1,2,4-tris(2-octyldodecyl)- is a multiply-alkylated cyclopentane (MAC) compound with the molecular formula C65H130 and a molecular weight of 911.73 g/mol . This compound is known for its unique structural properties, which make it an excellent candidate for various industrial and scientific applications, particularly in the field of lubrication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane, 1,2,4-tris(2-octyldodecyl)- typically involves the alkylation of cyclopentane with 2-octyldodecyl groups. The reaction is carried out under controlled conditions to ensure the selective addition of the alkyl groups at the 1, 2, and 4 positions of the cyclopentane ring . The process may involve the use of catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods
In industrial settings, the production of Cyclopentane, 1,2,4-tris(2-octyldodecyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality . The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentane, 1,2,4-tris(2-octyldodecyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or other reduced forms.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction can produce simpler hydrocarbons .
Applications De Recherche Scientifique
Cyclopentane, 1,2,4-tris(2-octyldodecyl)- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which Cyclopentane, 1,2,4-tris(2-octyldodecyl)- exerts its effects is primarily through its interaction with surfaces at the molecular level. The long alkyl chains provide a hydrophobic barrier, reducing friction and wear between contacting surfaces . This mechanism is particularly beneficial in high-vacuum and high-temperature environments, such as those encountered in space .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane, 1,3,4-tris(2-octyldodecyl)-: Another multiply-alkylated cyclopentane with similar properties but different alkylation positions.
Cyclopentane, 1,2,3-tris(2-octyldodecyl)-: Similar structure with alkyl groups at different positions, affecting its chemical and physical properties.
Uniqueness
Cyclopentane, 1,2,4-tris(2-octyldodecyl)- is unique due to its specific alkylation pattern, which provides optimal balance between hydrophobicity and molecular stability . This makes it particularly suitable for applications requiring high thermal stability and low volatility .
Propriétés
Numéro CAS |
129725-38-8 |
|---|---|
Formule moléculaire |
C65H130 |
Poids moléculaire |
911.7 g/mol |
Nom IUPAC |
1,2,4-tris(2-octyldodecyl)cyclopentane |
InChI |
InChI=1S/C65H130/c1-7-13-19-25-31-34-40-44-50-60(49-43-37-28-22-16-10-4)55-63-58-64(56-61(51-45-38-29-23-17-11-5)53-47-41-35-32-26-20-14-8-2)65(59-63)57-62(52-46-39-30-24-18-12-6)54-48-42-36-33-27-21-15-9-3/h60-65H,7-59H2,1-6H3 |
Clé InChI |
ODNCFTDYKIGPIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)CC1CC(C(C1)CC(CCCCCCCC)CCCCCCCCCC)CC(CCCCCCCC)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



